molecular formula C11H15ClN4O B13401116 2-Chloro-7-ethyl-8-propan-2-yl-5,7-dihydropteridin-6-one

2-Chloro-7-ethyl-8-propan-2-yl-5,7-dihydropteridin-6-one

Cat. No.: B13401116
M. Wt: 254.71 g/mol
InChI Key: HZKCDOWKVNPXCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-Chloro-7-ethyl-8-isopropyl-7,8-dihydropteridin-6(5H)-one is a synthetic organic compound belonging to the pteridine family Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Chloro-7-ethyl-8-isopropyl-7,8-dihydropteridin-6(5H)-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

®-2-Chloro-7-ethyl-8-isopropyl-7,8-dihydropteridin-6(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pteridines.

Scientific Research Applications

®-2-Chloro-7-ethyl-8-isopropyl-7,8-dihydropteridin-6(5H)-one has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials, including polymers and advanced composites, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ®-2-Chloro-7-ethyl-8-isopropyl-7,8-dihydropteridin-6(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pteridine derivatives with different substituents, such as:

  • 2-Amino-4-hydroxy-6,7-dimethylpteridine
  • 2,4-Diamino-6,7-dimethylpteridine
  • 2,4,7-Triaminopteridine

Uniqueness

®-2-Chloro-7-ethyl-8-isopropyl-7,8-dihydropteridin-6(5H)-one is unique due to its specific substituents, which confer distinct chemical and biological properties. These unique features make it valuable for specific applications where other pteridine derivatives may not be as effective.

Properties

IUPAC Name

2-chloro-7-ethyl-8-propan-2-yl-5,7-dihydropteridin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN4O/c1-4-8-10(17)14-7-5-13-11(12)15-9(7)16(8)6(2)3/h5-6,8H,4H2,1-3H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZKCDOWKVNPXCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)NC2=CN=C(N=C2N1C(C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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